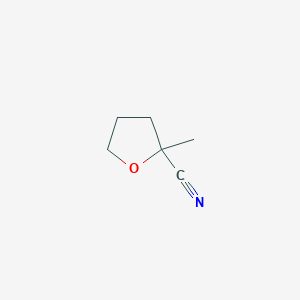

2-Methyltetrahydrofuran-2-carbonitrile

Description

Propriétés

IUPAC Name |

2-methyloxolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-6(5-7)3-2-4-8-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKPAVMLGPOZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941440 | |

| Record name | 2-Methyloxolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19679-75-5 | |

| Record name | Tetrahydro-2-methyl-2-furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19679-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrofuran-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019679755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloxolane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyltetrahydrofuran-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyltetrahydrofuran-2-carbonitrile, a valuable heterocyclic building block in organic synthesis. Due to the limited availability of a direct, published protocol for this specific molecule, this document outlines a proposed synthetic pathway based on established chemical transformations, including the synthesis of the precursor 2-methyltetrahydrofuran and subsequent cyanation at the C2 position. Detailed experimental protocols, quantitative data from analogous reactions, and reaction pathway diagrams are provided to guide researchers in the successful synthesis of the target compound.

Overview of the Synthetic Strategy

The synthesis of this compound (CAS 19679-75-5) can be envisioned as a two-step process:

-

Synthesis of 2-Methyltetrahydrofuran (2-MeTHF): This well-established initial step involves the conversion of readily available biomass-derived feedstocks, such as furfural or levulinic acid, into the saturated heterocyclic ether, 2-methyltetrahydrofuran.

-

Cyanation of 2-Methyltetrahydrofuran: The second and more critical step involves the introduction of a nitrile group at the C2 position of the 2-methyltetrahydrofuran ring. This can be achieved through a direct cyanation reaction, a transformation that has been documented for other cyclic ethers.

This guide will detail a plausible and robust methodology for each of these key stages.

Synthesis of 2-Methyltetrahydrofuran (2-MeTHF)

2-Methyltetrahydrofuran is a commercially available solvent and a key intermediate in this synthesis. It is commonly produced on an industrial scale from renewable resources.[1][2][3] The most prevalent methods for its synthesis are the catalytic hydrogenation of furfural or the reduction and cyclization of levulinic acid.

From Furfural

The catalytic hydrogenation of furfural is a widely employed method for the production of 2-MeTHF.[4] This process typically involves a multi-step hydrogenation cascade.

Reaction Pathway:

Figure 1: Synthesis of 2-Methyltetrahydrofuran from Furfural.

Experimental Protocol (Illustrative):

A detailed experimental protocol for the vapor-phase hydrogenation of furfural to 2-methylfuran and subsequently to 2-methyltetrahydrofuran is described in the literature. This process often utilizes a dual-catalyst system in a fixed-bed reactor.

Table 1: Illustrative Conditions for Furfural Hydrogenation

| Parameter | Value |

| Catalyst (Step 1) | Copper-based catalyst |

| Catalyst (Step 2) | Nickel-based catalyst |

| Temperature | 150-250 °C |

| Pressure | 1-10 bar (absolute) |

| Phase | Gas Phase |

Note: The specific catalyst composition and reaction conditions can be optimized to maximize the yield of 2-MeTHF.

Cyanation of 2-Methyltetrahydrofuran

Proposed Reaction: Direct Cyanation with Trimethylsilyl Cyanide (TMSCN)

A plausible and effective method for the synthesis of this compound is the direct cyanation of 2-methyltetrahydrofuran using trimethylsilyl cyanide in the presence of a Lewis acid or an oxidizing agent. This approach is based on analogous reactions reported for other ethers.

Reaction Pathway:

Figure 2: Proposed Cyanation of 2-Methyltetrahydrofuran.

Experimental Protocol (Proposed):

This proposed protocol is adapted from general procedures for the cyanation of ethers. Optimization of reaction conditions will be necessary to achieve high yields and selectivity.

Materials:

-

2-Methyltetrahydrofuran (anhydrous)

-

Trimethylsilyl cyanide (TMSCN)

-

Lewis Acid Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Zinc iodide (ZnI₂), or a hypervalent iodine reagent like Phenyliodine(III) diacetate (PIDA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

-

Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous 2-methyltetrahydrofuran and the chosen anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

Add the Lewis acid catalyst to the stirred solution.

-

Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the reaction mixture.

-

Allow the reaction to stir at the chosen temperature for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

-

Allow the mixture to warm to room temperature and perform a standard aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Table 2: Proposed Reaction Conditions for Cyanation

| Parameter | Proposed Range/Value |

| Substrate | 2-Methyltetrahydrofuran |

| Cyanating Agent | Trimethylsilyl cyanide (TMSCN) |

| Catalyst | TMSOTf, ZnI₂, or PIDA |

| Solvent | Dichloromethane, Acetonitrile |

| Temperature | -78 °C to room temperature |

| Reaction Time | 1 - 24 hours |

| Stoichiometry (Substrate:TMSCN:Catalyst) | 1 : 1.1-2.0 : 0.1-1.1 |

Expected Outcome and Characterization:

The final product, this compound, is a liquid. Its identity and purity should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the nitrile group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.

Safety Considerations

-

Trimethylsilyl cyanide (TMSCN) is highly toxic and moisture-sensitive. It should be handled with extreme caution in a well-ventilated fume hood by trained personnel. It can release hydrogen cyanide gas upon contact with water or acids.

-

Lewis acids and oxidizing agents should be handled with appropriate care.

-

Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be strictly followed.

Conclusion

This technical guide provides a scientifically sound and actionable framework for the synthesis of this compound. While a direct, published protocol is not currently available, the proposed two-step synthesis, involving the formation of 2-methyltetrahydrofuran followed by a direct cyanation reaction, is based on well-established and reliable chemical transformations. The provided experimental details and tabulated data from analogous reactions offer a strong starting point for researchers to develop and optimize a robust synthesis for this valuable heterocyclic compound. Further experimental investigation is required to refine the proposed cyanation protocol and determine the optimal reaction conditions for achieving high yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-methyl tetrahydrofuran from various lignocellulosic feedstocks: Sustainability assessment via LCA [ideas.repec.org]

- 4. 2-Methyltetrahydrofuran synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Methyltetrahydrofuran-2-carbonitrile (CAS 19679-75-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyltetrahydrofuran-2-carbonitrile, with the CAS number 19679-75-5, is a heterocyclic building block of significant interest in the fields of organic synthesis and pharmaceutical research.[1] This compound features a saturated five-membered ether ring, a methyl group, and a nitrile functional group, all attached to a quaternary carbon center. Its molecular formula is C₆H₉NO, and it has a molecular weight of 111.14 g/mol .[2] The presence of the nitrile group and the tetrahydrofuran scaffold makes it a versatile intermediate for the synthesis of a variety of more complex molecules.[1]

Physicochemical Properties

Quantitative data for some of the core physicochemical properties of this compound are limited in publicly available literature. The compound is known to be a solid at room temperature. Further experimental data is required for a comprehensive profile.

| Property | Value | Source |

| CAS Number | 19679-75-5 | [3] |

| Molecular Formula | C₆H₉NO | [3] |

| Molecular Weight | 111.144 g/mol | [3] |

| Physical Form | Solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a sharp and intense absorption band around 2240-2260 cm⁻¹ characteristic of a saturated nitrile (C≡N) stretching vibration.[4] Other significant peaks would include C-H stretching vibrations from the methyl and methylene groups on the tetrahydrofuran ring, typically in the 2850-3000 cm⁻¹ region, and a C-O-C stretching vibration for the ether linkage, expected in the 1050-1150 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the methyl group and the three methylene groups of the tetrahydrofuran ring. The methyl protons would likely appear as a singlet, while the methylene protons would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group would appear in the downfield region (typically 115-125 ppm). The quaternary carbon attached to the nitrile, methyl group, and oxygen would also have a characteristic chemical shift, as would the three methylene carbons of the ring and the methyl carbon.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 111. The fragmentation pattern would likely involve the loss of the nitrile group, the methyl group, or fragmentation of the tetrahydrofuran ring.

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, general synthetic strategies for substituted tetrahydrofurans can be considered. One plausible approach involves the nucleophilic attack of a cyanide source on a suitable 2-methyltetrahydrofuran electrophile.

A potential synthetic pathway is visualized in the following diagram:

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Halogenation of 2-Methyltetrahydrofuran A solution of 2-methyltetrahydrofuran in a suitable inert solvent (e.g., dichloromethane) would be treated with a halogenating agent (e.g., N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation. The reaction mixture would be worked up to isolate the 2-halo-2-methyltetrahydrofuran intermediate.

Step 2: Cyanation of the Halogenated Intermediate The isolated 2-halo-2-methyltetrahydrofuran would be dissolved in a polar aprotic solvent (e.g., DMSO or DMF) and treated with a cyanide salt (e.g., sodium cyanide). The reaction would likely require heating to facilitate the nucleophilic substitution. Upon completion, an aqueous workup followed by extraction and purification (e.g., column chromatography or distillation) would yield the desired this compound.

Applications in Drug Development

This compound serves as a valuable synthetic intermediate in medicinal chemistry.[1] The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amides, or amines, which are common pharmacophores in drug molecules. The tetrahydrofuran ring system is also a prevalent structural motif in many biologically active compounds.

The potential transformations of the nitrile group are illustrated below:

Caption: Key transformations of the nitrile group for pharmaceutical synthesis.

The stereochemistry of the tetrahydrofuran ring can also be controlled during synthesis, allowing for the preparation of specific stereoisomers, which is crucial for optimizing drug-receptor interactions.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on its functional groups, certain precautions should be taken. Nitriles can be toxic, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Conclusion

This compound is a promising building block for organic and medicinal chemistry. While comprehensive experimental data on its properties and synthesis are still emerging, its structural features suggest significant potential for the development of novel chemical entities, particularly in the pharmaceutical industry. Further research to fully characterize this compound and explore its synthetic applications is warranted.

References

- 1. This compound|CAS 19679-75-5 [benchchem.com]

- 2. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyltetrahydrofuran-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data specifically for 2-Methyltetrahydrofuran-2-carbonitrile is limited in publicly accessible literature. This guide provides available data for the target compound, supplemented with information on the closely related parent compound, 2-methyltetrahydrofuran, and analogous compound syntheses to offer a comprehensive overview. All data for compounds other than this compound are clearly labeled as such.

Introduction

This compound, with the CAS number 19679-75-5, is a heterocyclic organic compound. Its structure, featuring a nitrile group attached to a methylated tetrahydrofuran ring, makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, while the tetrahydrofuran moiety provides a stable, cyclic ether scaffold. This guide aims to provide a detailed summary of its known properties and related chemical information.

Physicochemical Properties

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 19679-75-5 | [1] |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | [1] |

| Canonical SMILES | CC1(C#N)CCCO1 | [1] |

For comparative purposes, the physical properties of the parent solvent, 2-methyltetrahydrofuran, are provided in the table below. These values can offer an approximation of the physical characteristics of its derivatives.

Table 2: Physical Properties of 2-Methyltetrahydrofuran (CAS: 96-47-9)

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Ether-like |

| Boiling Point | 78-80 °C |

| Melting Point | -136 °C |

| Density | 0.86 g/mL at 25 °C |

| Solubility in Water | Partially soluble |

| Flash Point | -11 °C |

Synthesis and Experimental Protocols

Representative Synthesis of an α-Alkoxy Nitrile: 2-Cyanotetrahydrofuran

Reaction Scheme:

Caption: Synthesis of 2-Cyanotetrahydrofuran.

Experimental Protocol:

-

Materials:

-

Tetrahydrofuran-2-carboxamide

-

Trifluoroacetic anhydride

-

Pyridine

-

Anhydrous 1,4-dioxane

-

Chloroform

-

Anhydrous magnesium sulfate

-

Saturated aqueous sodium chloride solution

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To an ice-cold solution (0 °C) of tetrahydrofuran-2-carboxamide (1.0 eq) and pyridine (2.0 eq) in anhydrous 1,4-dioxane, slowly add trifluoroacetic anhydride (1.1 eq) dropwise.

-

Maintain the internal temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Upon reaction completion, dilute the mixture with chloroform.

-

Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane to 25% ethyl acetate in hexane) to yield 2-cyanotetrahydrofuran as a colorless oil.[2]

-

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the searched databases. Spectroscopic analysis would be crucial for the characterization of this compound after synthesis. The expected characteristic signals are described below.

-

¹H NMR: Protons on the tetrahydrofuran ring would appear as multiplets in the upfield region. The methyl group would likely appear as a singlet.

-

¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift in the range of 115-125 ppm. The quaternary carbon attached to the nitrile and methyl group, as well as the other carbons of the tetrahydrofuran ring and the methyl group, would also show distinct signals.

-

IR Spectroscopy: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ would be indicative of the C≡N stretching vibration. C-O stretching of the ether would be observed in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 111. Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the tetrahydrofuran ring.

Chemical Reactivity and Logical Relationships

The reactivity of this compound is primarily dictated by the nitrile functional group. The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack. The following diagram illustrates the general reactivity of nitriles.

Caption: General Reactivity of Nitriles.

-

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][4]

-

Hydrolysis: Under acidic or basic conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid, typically proceeding through an amide intermediate.[3][4]

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone.[3][4]

Experimental Workflows and Logical Relationships

The synthesis and subsequent reactions of this compound would follow a logical experimental workflow. The diagram below illustrates a general workflow for the synthesis, purification, and characterization of a target compound like this compound, followed by its use in a subsequent reaction.

Caption: General Experimental Workflow.

Conclusion

This compound is a heterocyclic compound with potential applications in synthetic chemistry. While specific experimental data on its physical and chemical properties are not widely published, its reactivity can be predicted based on the known chemistry of the nitrile functional group. The synthesis of this compound can likely be achieved through standard organic chemistry methods, such as the dehydration of the corresponding amide. Further research is needed to fully characterize this compound and explore its utility as a synthetic intermediate. This guide provides a foundational understanding for researchers and professionals interested in this and related molecules.

References

An In-Depth Technical Guide to the Structural Analysis of 2-Methyltetrahydrofuran-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the structural analysis of 2-methyltetrahydrofuran-2-carbonitrile. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this document establishes a structural analysis framework based on its parent compound, 2-methyltetrahydrofuran. By leveraging detailed spectroscopic and computational data for 2-methyltetrahydrofuran, we extrapolate the expected structural and spectral characteristics of this compound. This approach provides a robust foundation for researchers and drug development professionals working with this and related substituted tetrahydrofuran scaffolds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a tetrahydrofuran ring substituted with both a methyl group and a nitrile group at the 2-position.[1][2] This substitution pattern creates a chiral center, and the compound is typically available as a racemic mixture.[2] The presence of the polar nitrile group and the ether linkage makes it a molecule of interest in organic synthesis and as a potential building block in medicinal chemistry.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 19679-75-5 | [1] |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.144 g/mol | [1] |

| Stereochemistry | Racemic | [2] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 33 Ų | [1] |

| Complexity | 135 | [1] |

Methodologies for Structural Elucidation: A General Workflow

The structural analysis of a novel or sparsely characterized compound like this compound follows a logical progression of experimental and computational techniques.

Synthesis and Characterization

While specific, detailed synthesis protocols for this compound are not readily found in peer-reviewed literature, a plausible synthetic route would involve the cyanation of a suitable 2-methyltetrahydrofuran derivative. Post-synthesis, purification would be essential, likely involving distillation or column chromatography. Characterization would then proceed using the analytical methods outlined below.

Experimental Protocols

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet, which is heated to ensure vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase lining the column. A temperature gradient program is typically used to elute compounds with varying boiling points.

-

Ionization and Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer. Electron ionization is a common method, where high-energy electrons bombard the molecules, causing fragmentation. The resulting charged fragments are then separated by their mass-to-charge ratio by the mass analyzer.

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound, including its molecular weight and fragmentation pattern, which aids in structural elucidation.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns (multiplicity) to deduce the structure of the molecule.

General Protocol for Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder is typically recorded and subtracted from the sample spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Structural Analysis of the Parent Scaffold: 2-Methyltetrahydrofuran

A thorough understanding of the structural features of 2-methyltetrahydrofuran is crucial for predicting the properties of its 2-carbonitrile derivative.[3]

Spectroscopic Data for 2-Methyltetrahydrofuran

Table 2: Experimental ¹H and ¹³C NMR Data for 2-Methyltetrahydrofuran

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| C2-H | ~3.8 | Multiplet | ~75 |

| C5-H₂ | ~3.7 | Multiplet | ~67 |

| C3-H₂ | ~1.9 | Multiplet | ~35 |

| C4-H₂ | ~1.5 | Multiplet | ~26 |

| C2-CH₃ | ~1.2 | Doublet | ~21 |

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Bands for 2-Methyltetrahydrofuran

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2970-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1100-1050 | C-O stretch | Cyclic Ether |

Predicted Structural Analysis of this compound

The introduction of a nitrile group at the C2 position is expected to significantly influence the electronic and steric environment of the molecule, leading to predictable changes in its spectroscopic signatures.

Predicted Spectroscopic Data

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| C2 | - | - | ~80-90 | The electron-withdrawing nitrile group will deshield the quaternary C2 carbon, shifting it downfield. |

| C5-H₂ | ~3.8-4.0 | Multiplet | ~65-70 | Minor downfield shift due to the inductive effect of the nitrile group. |

| C3-H₂ | ~2.0-2.2 | Multiplet | ~35-40 | Minor downfield shift. |

| C4-H₂ | ~1.6-1.8 | Multiplet | ~25-30 | Minimal change expected. |

| C2-CH₃ | ~1.4-1.6 | Singlet | ~20-25 | The C2-H is replaced by the nitrile, so the methyl protons will appear as a singlet. A slight downfield shift is expected. |

| C≡N | - | - | ~115-125 | Characteristic chemical shift for a nitrile carbon. |

Table 5: Predicted Key IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| ~2250-2240 | C≡N stretch | Nitrile | This is a characteristic, sharp, and medium-intensity absorption for a nitrile group. |

| 2970-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Similar to the parent compound. |

| ~1100-1050 | C-O stretch | Cyclic Ether | Similar to the parent compound, though a slight shift may occur due to changes in ring electronics. |

Conclusion

The structural analysis of this compound can be systematically approached through a combination of synthesis, purification, and spectroscopic characterization, augmented by computational modeling. While direct experimental data is currently limited, a detailed examination of the parent compound, 2-methyltetrahydrofuran, provides a strong basis for predicting the structural and spectroscopic properties of the nitrile-substituted derivative. The key distinguishing features are expected to be the presence of a characteristic nitrile stretch in the IR spectrum and significant downfield shifts for the C2 carbon and protons in its vicinity in the NMR spectra. This guide provides a foundational framework for researchers to undertake and interpret the structural analysis of this and related compounds.

References

Mechanism of formation for 2-cyano-2-methyltetrahydrofuran

An In-depth Technical Guide on the Core Mechanism of Formation for 2-Cyano-2-methyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the probable mechanism for the formation of 2-cyano-2-methyltetrahydrofuran, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The proposed synthetic pathway involves a two-step sequence: the formation of a γ-hydroxy cyanohydrin followed by an intramolecular cyclization. This guide presents a plausible reaction mechanism, representative experimental protocols, and a summary of expected quantitative data based on established chemical principles. The content is intended to provide a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis.

Proposed Mechanism of Formation

The formation of 2-cyano-2-methyltetrahydrofuran is hypothesized to proceed through a two-step mechanism, starting from the precursor 4-hydroxy-2-butanone. The overall transformation is depicted below.

Step 1: Nucleophilic Addition of Cyanide (Cyanohydrin Formation)

The initial step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 4-hydroxy-2-butanone.[1][2][3][4] This reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide to generate the more nucleophilic cyanide anion.[2][4] The cyanide ion then attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[3][4] This intermediate is subsequently protonated by a proton source, such as undissociated hydrogen cyanide or a weak acid, to yield the γ-hydroxy cyanohydrin intermediate, 5-hydroxy-3-methyl-3-pentanenitrile.[2][3]

Step 2: Intramolecular Cyclization

The second step is an intramolecular cyclization of the 5-hydroxy-3-methyl-3-pentanenitrile intermediate. This reaction can be promoted by either acid or base catalysis. In an acid-catalyzed pathway, the nitrile nitrogen is protonated, which activates the carbon of the cyano group towards nucleophilic attack. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated cyano carbon. Subsequent tautomerization and loss of a proton yield the final product, 2-cyano-2-methyltetrahydrofuran. This type of cyclization of hydroxynitriles is a known method for the formation of heterocyclic rings.[5]

Representative Experimental Protocols

The following are representative, non-optimized protocols for the key steps in the synthesis of 2-cyano-2-methyltetrahydrofuran. Note: These protocols are based on general procedures for cyanohydrin formation and intramolecular cyclization and should be adapted and optimized for specific laboratory conditions. Extreme caution should be exercised when handling cyanide-containing reagents due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 5-Hydroxy-3-methyl-3-pentanenitrile

-

Reaction Setup: To a stirred solution of 4-hydroxy-2-butanone (1.0 eq) in a suitable solvent (e.g., ethanol or water) at 0 °C in a three-necked flask equipped with a dropping funnel and a thermometer, add a solution of potassium cyanide (1.1 eq) in water dropwise.

-

Acidification: After the addition of the cyanide solution, slowly add a solution of a weak acid, such as acetic acid (1.2 eq), dropwise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Cyclization to 2-Cyano-2-methyltetrahydrofuran

-

Reaction Setup: Dissolve the crude 5-hydroxy-3-methyl-3-pentanenitrile (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq) or triflic anhydride.[5]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC.

-

Workup: Upon completion, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The final product, 2-cyano-2-methyltetrahydrofuran, can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of 2-cyano-2-methyltetrahydrofuran based on typical yields and conditions for analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Step 1: Cyanohydrin Formation | Step 2: Intramolecular Cyclization |

| Reactant Ratio | 4-Hydroxy-2-butanone : KCN : Acetic Acid (1 : 1.1 : 1.2) | 5-Hydroxy-3-methyl-3-pentanenitrile : Catalyst (1 : 0.05) |

| Temperature | 0 - 10 °C | 25 - 50 °C |

| Reaction Time | 2 - 6 hours | 4 - 12 hours |

| Typical Yield | 70 - 90% | 60 - 80% |

| Solvent | Ethanol/Water | Dichloromethane |

| Catalyst | - | p-Toluenesulfonic acid |

Logical Workflow of Synthesis

The logical progression from starting materials to the final product is illustrated in the following workflow diagram.

Conclusion

The formation of 2-cyano-2-methyltetrahydrofuran is most plausibly achieved through a two-step synthetic route involving the formation of a γ-hydroxy cyanohydrin intermediate followed by an acid-catalyzed intramolecular cyclization. While specific literature detailing this exact transformation is scarce, the proposed mechanism is well-supported by fundamental principles of organic chemistry. The provided representative protocols and expected data offer a solid starting point for the development of a robust synthesis of this target molecule. Further optimization of reaction conditions would be necessary to achieve high yields and purity on a preparative scale. The synthetic pathway highlights the utility of cyanohydrin chemistry and intramolecular reactions in the construction of functionalized heterocyclic systems.

References

- 1. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 2. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Studies on the intramolecular cyclizations of bicyclic delta-hydroxynitriles promoted by triflic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Tetrahydrofuran Carbonitriles: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and potential biological applications of substituted tetrahydrofuran carbonitriles. This class of compounds holds significant promise in medicinal chemistry due to the established importance of the tetrahydrofuran motif in a wide array of biologically active molecules. This document summarizes key synthetic methodologies, presents available quantitative data, and explores the potential for these compounds in drug discovery.

Introduction

The tetrahydrofuran (THF) ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties. The incorporation of a carbonitrile group introduces a versatile functional handle for further chemical modification and can significantly influence the molecule's polarity, metabolic stability, and ability to interact with biological targets. This guide focuses on the synthesis and potential applications of tetrahydrofuran rings bearing a carbonitrile substituent, a promising yet underexplored area in medicinal chemistry.

Synthesis of Substituted Tetrahydrofuran Carbonitriles

A key and efficient method for the synthesis of 2-substituted tetrahydrofuran-3-carbonitriles is through a Phase Transfer Catalysis (PTC) reaction. This approach, pioneered by Mąkosza et al., involves the reaction of 4-chlorobutyronitrile with various non-enolizable aldehydes.[1]

General Reaction Scheme

The reaction proceeds via an initial addition of the carbanion of 4-chlorobutyronitrile to the aldehyde, followed by an intramolecular cyclization to form the tetrahydrofuran ring.

Experimental Protocol: Phase Transfer Catalysis Synthesis

A representative experimental protocol for the synthesis of 2-phenyl-tetrahydrofuran-3-carbonitrile is as follows:

Materials:

-

4-chlorobutyronitrile

-

Benzaldehyde

-

50% aqueous sodium hydroxide (NaOH) solution

-

Tetrabutylammonium bromide (TBAB) as the phase transfer catalyst

-

Toluene

Procedure:

-

A mixture of 4-chlorobutyronitrile (10 mmol), benzaldehyde (10 mmol), and TBAB (1 mmol) in toluene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The 50% aqueous NaOH solution (10 mL) is added to the mixture.

-

The reaction mixture is stirred vigorously at room temperature for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-tetrahydrofuran-3-carbonitrile.

Synthetic Workflow (Phase Transfer Catalysis)

Caption: Phase Transfer Catalysis workflow for tetrahydrofuran carbonitrile synthesis.

Quantitative Data on Synthesis

The yields of 2-substituted tetrahydrofuran-3-carbonitriles can vary depending on the nature of the aldehyde used. The following table summarizes the reported yields for a selection of derivatives prepared via the PTC method.

| Aldehyde (R-CHO) | R-Group | Product | Yield (%) | Reference |

| Benzaldehyde | Phenyl | 2-Phenyl-tetrahydrofuran-3-carbonitrile | 75 | [1] |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 2-(4-Chlorophenyl)-tetrahydrofuran-3-carbonitrile | 82 | [1] |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-tetrahydrofuran-3-carbonitrile | 68 | [1] |

| 2-Naphthaldehyde | 2-Naphthyl | 2-(2-Naphthyl)-tetrahydrofuran-3-carbonitrile | 71 | [1] |

Note: Further research is needed to expand this dataset with a wider variety of substituents and to include detailed spectroscopic data for each analog.

Biological and Medicinal Chemistry Context

While direct biological activity data for substituted tetrahydrofuran carbonitriles is limited in the current literature, the parent tetrahydrofuran scaffold is a well-established pharmacophore in a number of therapeutic areas.

HIV Protease Inhibition

Substituted tetrahydrofuran derivatives have been extensively investigated as P2 ligands in HIV-1 protease inhibitors.[2][3] The tetrahydrofuran ring is designed to form crucial hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[2] The introduction of a carbonitrile group could potentially modulate these interactions and influence the inhibitory potency and pharmacokinetic profile of such compounds.

Caption: Interaction of a tetrahydrofuran-based inhibitor with the HIV-1 protease active site.

Antimicrobial and Cytotoxic Potential

Derivatives of tetrahydrofuran have also shown promise as antimicrobial and cytotoxic agents. For instance, certain tetrasubstituted tetrahydrofuran lignans have demonstrated antibacterial activity against Listeria denitrificans and Bacillus subtilis, as well as antifungal properties. While specific studies on the antimicrobial and cytotoxic effects of tetrahydrofuran carbonitriles are needed, the inherent reactivity and electronic properties of the nitrile group suggest that these compounds could be interesting candidates for screening in these therapeutic areas.

Future Directions and Conclusion

Substituted tetrahydrofuran carbonitriles represent a promising class of compounds for drug discovery. The efficient synthesis via Phase Transfer Catalysis provides a clear pathway to generate a diverse library of analogs for biological screening. While the current body of literature provides a strong foundation, further research is critically needed in the following areas:

-

Expansion of the chemical space: Synthesis and characterization of a broader range of substituted tetrahydrofuran carbonitriles with diverse electronic and steric properties.

-

Quantitative biological evaluation: Systematic screening of these compounds for various biological activities, including but not limited to antiviral (particularly anti-HIV), antimicrobial, and anticancer effects.

-

Structure-Activity Relationship (SAR) studies: Elucidation of the relationships between the substitution patterns on the tetrahydrofuran ring and the observed biological activities to guide the design of more potent and selective compounds.

References

- 1. Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles [research-explorer.ista.ac.at]

- 2. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyltetrahydrofuran-2-carbonitrile: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methyltetrahydrofuran-2-carbonitrile (CAS No. 19679-75-5) is a functionalized derivative of 2-methyltetrahydrofuran (2-MeTHF), a well-established and bio-based green solvent.[1][2] The incorporation of a nitrile group at the 2-position introduces a versatile chemical handle, significantly expanding its utility as a synthetic intermediate.[3] The nitrile moiety can be readily converted into a variety of functional groups, including carboxylic acids, amides, and amines, which are fundamental components of many active pharmaceutical ingredients (APIs). This makes this compound a molecule of significant interest in the design and synthesis of novel therapeutic agents and other complex organic molecules.

This guide will focus on the foundational aspects of this compound, including its key properties and a detailed examination of a likely initial synthetic pathway.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| CAS Number | 19679-75-5 | [3] |

| Molecular Formula | C₆H₉NO | [3][4] |

| Molecular Weight | 111.14 g/mol | [3][4] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified | |

| Stereochemistry | Racemic | [4] |

Initial Synthesis

While the exact initial discovery and synthesis of this compound are not well-documented in readily accessible literature, a plausible and established method for its preparation is through the nucleophilic addition of a cyanide source to a suitable precursor. A likely route involves the reaction of 2-methyltetrahydrofuran-2-one (α-methyl-γ-butyrolactone) with a cyanide-forming reagent, analogous to the formation of cyanohydrins from ketones.

This proposed synthesis provides a straightforward and logical pathway to the target molecule, utilizing readily available starting materials.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound, adapted from general procedures for cyanohydrin formation.

Synthesis of this compound

Materials:

-

2-Methyltetrahydrofuran-2-one

-

Potassium cyanide (KCN)

-

Acetic anhydride

-

Deionized water

-

Methylene chloride

-

Saturated sodium carbonate solution

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-methyltetrahydrofuran-2-one and acetic anhydride.

-

Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C with constant stirring.

-

Addition of Cyanide: Slowly add a solution of potassium cyanide in deionized water dropwise to the cooled mixture. Maintain the temperature below 10 °C during the addition.

-

Reaction: Allow the mixture to stir overnight at room temperature.

-

Work-up:

-

Carefully neutralize the reaction mixture by adding a saturated sodium carbonate solution until the solution is basic (test with litmus paper).

-

Transfer the mixture to a separatory funnel and extract the product with methylene chloride.

-

Separate the organic layer and wash it with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Safety Information

Due to the limited availability of specific safety data for this compound, a cautious approach based on the hazards of related compounds, such as cyanohydrins and aliphatic nitriles, is imperative.

Potential Hazards:

-

Toxicity: Aliphatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[5] The primary mechanism of toxicity for many nitriles is the metabolic release of cyanide, which can inhibit cellular respiration.[5]

-

Cyanohydrin Instability: Cyanohydrins can be unstable and may decompose to release highly toxic hydrogen cyanide gas, especially in the presence of bases or moisture.[6]

-

Irritation: The compound may be an irritant to the eyes, skin, and respiratory system.[7]

Handling Precautions:

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Emergency Procedures:

-

Have an emergency plan in place for cyanide exposure.

-

Ensure access to a safety shower and eyewash station.

-

In case of exposure, seek immediate medical attention.

-

Conclusion

This compound is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While its initial discovery is not clearly documented, its synthesis can be reliably achieved through established chemical transformations. This guide provides a foundational understanding of its properties, a practical synthetic protocol, and essential safety considerations to enable further research and application of this valuable molecule. As with any chemical synthesis, all procedures should be carried out with strict adherence to safety protocols by trained personnel.

References

- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. GSRS [precision.fda.gov]

- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. soscleanroom.com [soscleanroom.com]

A Technical Guide to the Spectroscopic Profile of 2-Methyltetrahydrofuran-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyltetrahydrofuran-2-carbonitrile (C₆H₉NO, Molar Mass: 111.14 g/mol ).[1][2] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of reported data, predicted spectroscopic characteristics based on its structural analogue, 2-methyltetrahydrofuran, and detailed experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic values for this compound and its parent compound, 2-methyltetrahydrofuran, for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Predicting the ¹H NMR spectrum for this compound involves considering the structure of 2-methyltetrahydrofuran and the influence of the nitrile group at the C2 position. The proton at C2 in 2-methyltetrahydrofuran is absent in the carbonitrile derivative. The electron-withdrawing nature of the nitrile group is expected to deshield the neighboring protons, causing a downfield shift.

| Compound | Proton Assignment | Chemical Shift (δ) ppm (Predicted/Observed) | Multiplicity |

| This compound | -CH₃ (C2) | ~1.5 - 1.7 | Singlet |

| -CH₂- (C3) | ~2.0 - 2.3 | Multiplet | |

| -CH₂- (C4) | ~1.8 - 2.1 | Multiplet | |

| -CH₂-O- (C5) | ~3.8 - 4.1 | Multiplet | |

| 2-Methyltetrahydrofuran | -CH- (C2) | 3.94 | Multiplet |

| -CH₃ (C2) | 1.23 | Doublet | |

| -CH₂- (C3) | 1.89, 1.41 | Multiplet | |

| -CH₂- (C4) | 1.99 | Multiplet | |

| -CH₂-O- (C5) | 3.89, 3.71 | Multiplet |

Observed data for 2-Methyltetrahydrofuran is from various sources. Predicted data for the carbonitrile is based on analogous structures.

¹³C NMR (Carbon NMR)

The introduction of a nitrile group at C2 will significantly shift the C2 carbon signal downfield. The nitrile carbon itself will appear in the characteristic region for nitriles. Other carbons in the ring will experience smaller shifts.

| Compound | Carbon Assignment | Chemical Shift (δ) ppm (Predicted/Observed) |

| This compound | -C-CN (C2) | ~70 - 80 |

| -CN | ~118 - 125 | |

| -CH₃ (C2) | ~25 - 30 | |

| -CH₂- (C3) | ~35 - 40 | |

| -CH₂- (C4) | ~25 - 30 | |

| -CH₂-O- (C5) | ~65 - 70 | |

| 2-Methyltetrahydrofuran | -CH- (C2) | 75.3 |

| -CH₃ (C2) | 21.5 | |

| -CH₂- (C3) | 35.1 | |

| -CH₂- (C4) | 25.8 | |

| -CH₂-O- (C5) | 67.5 |

Observed data for 2-Methyltetrahydrofuran is from various sources. Predicted data for the carbonitrile is based on analogous structures and known chemical shifts for nitrile groups.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a characteristic peak for the nitrile group, which is absent in 2-methyltetrahydrofuran.

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Predicted/Observed) | Intensity |

| This compound | C≡N | Stretch | ~2240 - 2260 | Medium, Sharp |

| C-H (alkane) | Stretch | ~2850 - 3000 | Strong | |

| C-O (ether) | Stretch | ~1050 - 1150 | Strong | |

| 2-Methyltetrahydrofuran | C-H (alkane) | Stretch | 2850 - 3000 | Strong |

| C-O (ether) | Stretch | 1050 - 1150 | Strong |

Observed data for 2-Methyltetrahydrofuran is from various sources.[4] Predicted data for the carbonitrile is based on characteristic IR absorption frequencies.[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

| Compound | m/z (Predicted/Observed) | Assignment |

| This compound | 111 | [M]⁺ (Molecular Ion) |

| 96 | [M - CH₃]⁺ | |

| 84 | [M - HCN]⁺ | |

| 2-Methyltetrahydrofuran | 86 | [M]⁺ (Molecular Ion) |

| 71 | [M - CH₃]⁺ | |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Observed data for 2-Methyltetrahydrofuran is from various sources.[7][8] Predicted fragmentation for the carbonitrile is based on common fragmentation patterns.[9][10]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via the reaction of 2-methyltetrahydrofuran with N-bromosuccinimide (NBS) to form 2-bromo-2-methyltetrahydrofuran, followed by nucleophilic substitution with a cyanide salt.

Materials:

-

2-Methyltetrahydrofuran

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)

-

Carbon Tetrachloride (or a greener alternative solvent)

-

Sodium Cyanide or Potassium Cyanide

-

Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Bromination: To a solution of 2-methyltetrahydrofuran in a suitable solvent, add NBS and a catalytic amount of a radical initiator. The reaction is typically carried out under reflux with stirring until completion, which can be monitored by TLC or GC.

-

Work-up: After cooling, the succinimide byproduct is filtered off. The filtrate is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 2-bromo-2-methyltetrahydrofuran is purified by distillation.

-

Cyanation: The purified 2-bromo-2-methyltetrahydrofuran is dissolved in a polar aprotic solvent like DMSO. Sodium cyanide is added, and the mixture is heated with stirring. The reaction progress is monitored by TLC or GC.

-

Final Work-up and Purification: Upon completion, the reaction mixture is cooled and partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the final product, this compound, is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[11]

IR Spectroscopy:

-

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Liquid samples can be analyzed as a thin film between NaCl or KBr plates.

Mass Spectrometry:

-

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and characterization workflow.

References

- 1. Page loading... [guidechem.com]

- 2. GSRS [precision.fda.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Methyltetrahydrofuran(96-47-9) IR Spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. 2-Methyltetrahydrofuran(96-47-9) MS [m.chemicalbook.com]

- 8. Furan, tetrahydro-2-methyl- [webbook.nist.gov]

- 9. uni-saarland.de [uni-saarland.de]

- 10. whitman.edu [whitman.edu]

- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Methyltetrahydrofuran-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical quantum chemical study on 2-Methyltetrahydrofuran-2-carbonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of published experimental or computational data for this specific molecule, this document serves as a blueprint, outlining the theoretical framework, computational methodologies, and expected molecular properties derived from first-principles calculations. The guide is intended to illustrate the power of computational chemistry in elucidating the electronic structure, vibrational spectra, and thermodynamic stability of novel chemical entities, thereby accelerating research and development efforts. All presented data is illustrative and based on established computational chemistry principles.

Introduction

This compound is a heterocyclic compound featuring a saturated five-membered ether ring and a nitrile functional group. The tetrahydrofuran (THF) scaffold is a common motif in many biologically active molecules and approved pharmaceuticals. The addition of a methyl group and a nitrile moiety at the C2 position introduces a chiral center and a polar, electron-withdrawing group, respectively. These features are expected to significantly influence the molecule's conformational landscape, reactivity, and intermolecular interactions.

Quantum chemical calculations offer a powerful, non-invasive approach to understanding the intrinsic properties of such molecules at the atomic level. By solving the Schrödinger equation, or approximations thereof, we can predict a wide range of molecular characteristics, including:

-

Optimized molecular geometry: The most stable three-dimensional arrangement of atoms.

-

Vibrational frequencies: Corresponding to the infrared (IR) and Raman spectra, which can aid in experimental characterization.

-

Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.

-

Thermodynamic properties: Including enthalpy, entropy, and Gibbs free energy, which are essential for predicting reaction favorability and stability.

This guide details a hypothetical computational study of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

Computational Methodology

The following section outlines the proposed in silico experimental protocol for the quantum chemical characterization of this compound.

Software

All calculations would be performed using a commercially available or open-source quantum chemistry software package, such as Gaussian, ORCA, or GAMESS.

Level of Theory and Basis Set

To achieve a balance between computational cost and accuracy, the following level of theory and basis set would be employed:

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is known for its robust performance in predicting the geometries and vibrational frequencies of organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for describing systems with heteroatoms and potential for weak non-covalent interactions.

Calculation Procedure

-

Conformational Search: A preliminary conformational search would be conducted to identify the low-energy conformers of this compound arising from the puckering of the THF ring and rotation of the methyl group.

-

Geometry Optimization: The most stable conformer would be subjected to a full geometry optimization without any symmetry constraints to locate the minimum on the potential energy surface.

-

Frequency Calculation: A vibrational frequency analysis would be performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies and IR intensities.

-

Electronic Property Analysis: The energies of the HOMO and LUMO, as well as the total dipole moment, would be calculated from the optimized wavefunction.

-

Thermodynamic Analysis: Standard thermodynamic properties at 298.15 K and 1 atm would be derived from the vibrational frequency calculation.

Predicted Molecular Properties

The following tables summarize the hypothetical quantitative data that would be obtained from the proposed quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-O | 1.435 | ||

| C4-O | 1.438 | ||

| C1-C2 | 1.542 | ||

| C2-C3 | 1.538 | ||

| C3-C4 | 1.535 | ||

| C2-C5 (Methyl) | 1.530 | ||

| C2-C6 (Nitrile) | 1.470 | ||

| C6-N | 1.158 | ||

| C1-O-C4 | 109.8 | ||

| O-C1-C2 | 105.2 | ||

| C1-C2-C3 | 102.5 | ||

| C2-C3-C4 | 103.1 | ||

| C3-C4-O | 105.8 | ||

| O-C1-C2-C3 | 25.4 | ||

| C1-C2-C3-C4 | -38.7 | ||

| C2-C3-C4-O | 39.1 | ||

| C3-C4-O-C1 | -24.9 | ||

| C4-O-C1-C2 | 0.2 |

Table 2: Predicted Vibrational Frequencies

| Mode Number | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | 2985 | 45.2 | C-H stretch (methyl, asym) |

| 2 | 2950 | 35.8 | C-H stretch (ring, asym) |

| 3 | 2890 | 28.1 | C-H stretch (methyl, sym) |

| 4 | 2865 | 25.5 | C-H stretch (ring, sym) |

| 5 | 2245 | 85.7 | C≡N stretch |

| 6 | 1460 | 15.3 | CH₂ scissoring |

| 7 | 1380 | 12.1 | CH₃ umbrella |

| 8 | 1085 | 95.4 | C-O-C stretch (asym) |

| 9 | 910 | 50.2 | C-C stretch (ring) |

Table 3: Electronic and Thermodynamic Properties

| Property | Value | Units |

| HOMO Energy | -7.25 | eV |

| LUMO Energy | -0.15 | eV |

| HOMO-LUMO Gap | 7.10 | eV |

| Dipole Moment | 3.85 | Debye |

| Zero-Point Energy | 105.2 | kcal/mol |

| Enthalpy (298.15 K) | -258.3 | Hartree |

| Gibbs Free Energy (298.15 K) | -258.4 | Hartree |

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this hypothetical study.

Figure 1: Simplified 2D representation of this compound with hypothetical bond lengths.

Figure 2: A logical workflow for the quantum chemical characterization of a novel molecule.

Discussion and Implications

The hypothetical data presented herein provides a foundational understanding of the physicochemical properties of this compound. The predicted large HOMO-LUMO gap of 7.10 eV suggests high kinetic stability, a desirable trait for drug candidates. The significant dipole moment of 3.85 Debye indicates that the molecule is polar, which will govern its solubility and ability to participate in dipole-dipole interactions. The prominent C≡N stretching frequency at 2245 cm⁻¹ in the predicted IR spectrum would serve as a key diagnostic peak for experimental verification.

For drug development professionals, this computational pre-screening can guide synthetic efforts, aid in the interpretation of experimental data, and provide parameters for subsequent molecular modeling studies, such as molecular docking and molecular dynamics simulations. By understanding the conformational preferences and electronic landscape of this molecule, researchers can make more informed decisions in the design of novel therapeutics and functional materials.

Conclusion

While awaiting experimental validation, this in-depth technical guide based on a hypothetical quantum chemical study demonstrates the invaluable role of computational chemistry in modern chemical research. The outlined methodologies and predicted data for this compound offer a comprehensive, albeit theoretical, characterization that can significantly de-risk and accelerate its further investigation. This approach underscores the synergy between computational and experimental chemistry in the quest for novel molecules with desired properties.

Thermodynamic Properties of 2-Methyltetrahydrofuran-2-carbonitrile: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for experimental and computational thermodynamic data for 2-Methyltetrahydrofuran-2-carbonitrile have yielded no specific results. The following guide therefore focuses on the thermodynamic properties of the structurally related compound, 2-Methyltetrahydrofuran (2-MeTHF) . It is crucial to note that the presence of a nitrile group in this compound will significantly alter its thermodynamic properties compared to 2-MeTHF. This document should be used as a reference for the parent compound, and not as a direct substitute for data on this compound.

Introduction to 2-Methyltetrahydrofuran (2-MeTHF)

2-Methyltetrahydrofuran (2-MeTHF) is a versatile, bio-based solvent that is gaining prominence as a greener alternative to other cyclic ethers like tetrahydrofuran (THF).[1] Its favorable physical and chemical properties, including a higher boiling point and limited miscibility with water, make it advantageous in various applications, from organometallic synthesis to biofuel formulations.[1] A thorough understanding of its thermodynamic properties is essential for process design, safety, and optimization in these fields.

Quantitative Thermodynamic Data for 2-Methyltetrahydrofuran (2-MeTHF)

The following tables summarize key thermodynamic data for 2-Methyltetrahydrofuran.

Table 1: Fundamental Thermodynamic and Physical Properties of 2-Methyltetrahydrofuran

| Property | Value | Reference |

| Molecular Formula | C5H10O | [1][2] |

| Molar Mass | 86.134 g·mol−1 | [1] |

| Normal Boiling Point | 80.2 °C (353.3 K) | [1] |

| Melting Point | -136 °C (137 K) | [1] |

| Critical Temperature | 537 K | [2] |

| Critical Pressure | 3729.01 kPa | [3] |

| Density (at 20°C) | 0.854 g/mL | [1] |

Table 2: Enthalpy and Entropy Data for 2-Methyltetrahydrofuran

| Property | Value | Conditions | Reference |

| Standard Molar Enthalpy of Formation (Liquid) | ΔfHₘ°(l) | 298.15 K | [4] |

| Standard Molar Enthalpy of Formation (Gas) | ΔfHₘ°(g) | 298.15 K | [4] |

| Enthalpy of Vaporization | ΔvapH° | 298.15 K | [5] |

| Standard Molar Entropy (Gas) | Sₘ°(g) | 298.15 K | [4][6] |

| Enthalpy of Fusion | ΔfusH° | 180.0 K | [5] |

Table 3: Heat Capacity Data for 2-Methyltetrahydrofuran

| Property | Value (J·K⁻¹·mol⁻¹) | Temperature (K) | Reference |

| Heat Capacity (Liquid, Cp) | Varies with T | 7 K to 350 K | [4][6] |

| Heat Capacity (Ideal Gas, Cp) | Varies with T | 200 K to 1000 K | [3] |

Experimental Protocols

The determination of the thermodynamic properties of 2-Methyltetrahydrofuran involves several key experimental techniques.

Adiabatic Calorimetry

Objective: To measure the heat capacity (Cp) of the condensed phases (solid and liquid) of 2-MeTHF as a function of temperature.

Methodology:

-

A precisely weighed sample of high-purity 2-MeTHF is placed in a calorimeter vessel.

-

The vessel is cooled to a very low temperature (e.g., 7 K).

-

A known amount of electrical energy is supplied to the sample, causing a small, incremental increase in temperature.

-

The temperature change is meticulously measured.

-

The heat capacity is calculated from the energy input and the temperature rise.

-

This process is repeated over the desired temperature range (e.g., 7 K to 350 K) to obtain a continuous heat capacity curve.[4][6]

-

Phase transitions, such as melting, are observed as sharp increases in enthalpy at a constant temperature.[6]

Isoperibolic Combustion Calorimetry

Objective: To determine the standard molar enthalpy of formation (ΔfHₘ°) of liquid 2-MeTHF.

Methodology:

-

A known mass of 2-MeTHF is sealed in a container within a high-pressure vessel (bomb).

-

The bomb is filled with a surplus of pure oxygen under high pressure.

-

The bomb is submerged in a known mass of water in a calorimeter with a constant temperature jacket (isoperibolic).

-

The sample is ignited, and the complete combustion reaction occurs.

-

The temperature rise of the water is measured with high precision.

-

The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard molar enthalpy of combustion is then determined.

-

The standard molar enthalpy of formation is calculated from the enthalpy of combustion using Hess's law and the known enthalpies of formation of the combustion products (CO₂ and H₂O).[4]

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical flow of experiments and calculations to determine key thermodynamic properties of a substance like 2-MeTHF.

References

- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. Furan, tetrahydro-2-methyl- [webbook.nist.gov]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Low-temperature heat capacity and pseudorotation in 2-methyltetrahydrofuran - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Chiral Synthesis of 2-Methyltetrahydrofuran-2-carbonitrile Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic strategies for the preparation of the enantiomers of 2-methyltetrahydrofuran-2-carbonitrile, a chiral scaffold of interest in medicinal chemistry and drug development. Due to the absence of a direct, established protocol in the scientific literature for this specific molecule, this document outlines three plausible synthetic pathways, drawing upon analogous and well-documented chemical transformations. The methodologies presented herein are intended to serve as a foundational resource for researchers aiming to develop a robust and stereocontrolled synthesis of these target compounds.